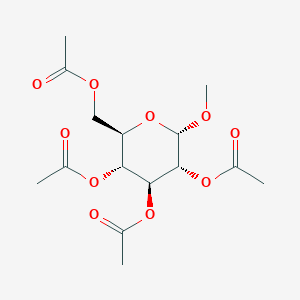

METIL 2,3,4,6-TETRA-O-ACETIL-α-D-GLUCOPIRANÓSIDO

Descripción general

Descripción

Alpha-D-Glucopyranoside methyl tetraacetate is a chemical compound that belongs to the family of carbohydrates. It is a derivative of glucose, which is a simple sugar that is essential for the energy production process in the human body. Alpha-D-Glucopyranoside methyl tetraacetate has several applications in scientific research, including the synthesis of other compounds and the investigation of its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Estudios de Desacilación y Desalquilación

El compuesto se ha utilizado en el estudio de los procesos de desacilación y desalquilación. Se han estudiado la desacilación de pentaacetatos de glucosa, galactosa y manosa, así como la desalquilación de 2,3,4,6-tetra-O-acetil y 2,3,4,6-tetra-O-(3-bromo)benzoil metil α-D-glucopiranósidos . Esta investigación es crucial para comprender el efecto anomérico durante la desacilación y la desalquilación .

Síntesis de Fármacos

El metil 2,3,4,6-tetra-O-acetil-α-D-glucopiranósido es un compuesto ampliamente empleado en el campo biofarmacéutico. Tiene una importancia significativa en la síntesis de fármacos . Esta molécula versátil actúa como piedra angular fundamental para la construcción de diversos agentes farmacéuticos que combaten la inflamación y las infecciones virales .

Preparación de Cloruro de Glucopiranósido

Este compuesto se utiliza en la preparación del cloruro de α-glucopiranósido, que es un intermedio clave en la síntesis de derivados de 1-C-α-D-glucopiranosa .

Actividades Biológicas de las Plantas

Se ha encontrado que una variedad de actividades biológicas de las plantas están asociadas con la presencia de glucósidos fenólicos . Por ejemplo, A. plantanifolium, que contiene el glucósido 2- (1-hidroxi-6-oxo-ciclohex-2-eno-1-carboximetil)-fenil-4,6- O - [ ( S )-4,4’,5,5’,6,6’-hexahidroxidifenoyl]-β-D-glucopiranosa se utiliza para el tratamiento de reumatismo, parálisis y cardianuria .

Actividades Antibacterianas y Antioxidantes

Las carbazonas que contienen simultáneamente unidades de monosacárido e isatina exhibieron actividades antibacterianas in vitro y antioxidantes in vivo . Este compuesto juega un papel en la síntesis de estas carbazonas .

Intermedio para Glucosilaciones

Es un importante derivado de la D-glucopiranosa para glucosilaciones y otras reacciones<a aria-label="3: 6. Intermediate for Glucosylations" data-citationid="4c262142-a759-55cb-bd0e-9e9a7a5e7945-32" h="ID=SERP,5015.1" href="https://www.thermofisher.com/order/catalog/product

Direcciones Futuras

The successful elucidation of the crystal structures of complexes between artificial receptors and carbohydrates has been very rarely reported in the literature . Therefore, future research could focus on the crystal structures of complexes formed between artificial receptors and alpha-D-Glucopyranoside methyl tetraacetate .

Mecanismo De Acción

Target of Action

Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside is a complex biochemical compound that is extensively used in the biopharmaceutical field It is known to play a pivotal role in the synthesis of diverse pharmaceutical agents combating inflammation and viral infections .

Mode of Action

It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this oxonium intermediate, either from the bottom or top side, leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Pharmacokinetics

Its water solubility at 25°c is estimated to be 1532e+004 mg/L, which may influence its bioavailability .

Result of Action

It is known to be a cornerstone for the construction of diverse pharmaceutical agents combating inflammation and viral infections .

Action Environment

It is known to be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability.

Propiedades

IUPAC Name |

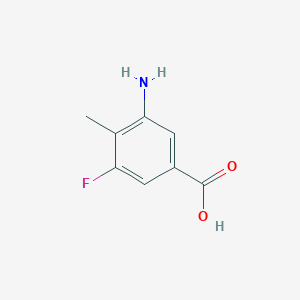

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of regioselective deacetylation in carbohydrate chemistry, and how does α-D-Glucopyranoside methyl tetraacetate factor into this?

A1: Regioselective deacetylation plays a crucial role in carbohydrate chemistry by enabling the selective removal of acetyl protecting groups from specific positions within a sugar molecule. This selectivity is essential for synthesizing complex oligosaccharides and glycoconjugates. α-D-Glucopyranoside methyl tetraacetate, with its four acetyl groups, serves as a model compound for studying the regioselectivity of enzymes like cellulose acetate esterases. Research has demonstrated that certain enzymes exhibit distinct preferences for deacetylating specific positions on α-D-Glucopyranoside methyl tetraacetate. For instance, a cellulose acetate esterase from Neisseria sicca SB preferentially removes the acetyl group at the C-3 position, followed by C-2, and then C-4 and C-6 at slower rates. [] This understanding of regioselective deacetylation pathways is valuable for tailoring enzymatic reactions to achieve desired carbohydrate structures.

Q2: How does acetylation influence the anomeric effect in methyl glycosides, specifically using α-D-Glucopyranoside methyl tetraacetate as an example?

A2: While the provided research papers do not directly investigate the influence of acetylation on the anomeric effect in α-D-Glucopyranoside methyl tetraacetate, they offer insights into the structural changes induced by acetylation. Comparing crystallographic data of methyl glycosides and their acetylated counterparts reveals that acetylation can disrupt hydrogen bonding patterns involving the acetal oxygen atom. [] This disruption might indirectly impact the anomeric effect by altering the electronic environment around the anomeric center. Further investigation is needed to fully understand the relationship between acetylation and the anomeric effect in α-D-Glucopyranoside methyl tetraacetate.

Q3: Can you elaborate on the use of α-D-Glucopyranoside methyl tetraacetate in understanding the mode of action of carbohydrate-active enzymes?

A3: α-D-Glucopyranoside methyl tetraacetate serves as a valuable tool for deciphering the mode of action of carbohydrate-active enzymes, particularly acetylxylan esterases. These enzymes play a crucial role in biomass degradation by removing acetyl groups from xylan, a major component of plant cell walls. Research has shown that an acetylxylan esterase from Geobacillus stearothermophilus (Axe2) exhibits a specific deacetylation pattern on both α-D-Glucopyranoside methyl tetraacetate and its xylose analog, methyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside. [] Axe2 preferentially targets the acetyl group at position 6 in α-D-Glucopyranoside methyl tetraacetate. This suggests that Axe2, while classified as an acetylxylan esterase, possesses broader substrate specificity and may play a role in modifying other acetylated carbohydrates besides xylan.

Q4: What analytical techniques are commonly employed to study the deacetylation of α-D-Glucopyranoside methyl tetraacetate?

A4: Several analytical techniques are instrumental in monitoring and characterizing the deacetylation of α-D-Glucopyranoside methyl tetraacetate. Gas chromatography-mass spectrometry (GC-MS) of acetylated methyl glycosides is a widely used method for carbohydrate analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D selective total correlation spectroscopy (TOCSY), provides detailed structural information and allows researchers to pinpoint the specific positions of deacetylation. [] These techniques, combined with other chromatographic and spectroscopic methods, enable comprehensive analysis of reaction products and contribute to a deeper understanding of enzyme action and reaction mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)